molecular formula C13H25FO2 B15277653 tert-Butyl 9-fluorononanoate

tert-Butyl 9-fluorononanoate

Cat. No.: B15277653
M. Wt: 232.33 g/mol
InChI Key: UTASZFFLLZDLIY-UHFFFAOYSA-N
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Description

tert-Butyl 9-fluorononanoate is a fluorinated carboxylic acid ester characterized by a nine-carbon alkyl chain with a fluorine substituent at the ninth position and a tert-butyl ester group. Fluorinated esters like these are often utilized in pharmaceutical synthesis, agrochemicals, and materials science due to the unique electronic and steric effects imparted by fluorine atoms .

Properties

Molecular Formula

C13H25FO2

Molecular Weight

232.33 g/mol

IUPAC Name

tert-butyl 9-fluorononanoate

InChI

InChI=1S/C13H25FO2/c1-13(2,3)16-12(15)10-8-6-4-5-7-9-11-14/h4-11H2,1-3H3

InChI Key

UTASZFFLLZDLIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 9-fluorononanoate typically involves the esterification of 9-fluorononanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, the purification of the product may involve distillation or recrystallization techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 9-fluorononanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 9-fluorononanoic acid and tert-butyl alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

    Hydrolysis: 9-fluorononanoic acid and tert-butyl alcohol.

    Reduction: 9-fluorononan-1-ol.

    Substitution: Various substituted nonanoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 9-fluorononanoate is used as a building block in organic synthesis

Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of fluorinated compounds with potential pharmaceutical applications. Fluorine-containing compounds are known for their enhanced metabolic stability and bioavailability.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its incorporation into polymers can improve their thermal and chemical resistance.

Mechanism of Action

The mechanism of action of tert-Butyl 9-fluorononanoate depends on the specific chemical reactions it undergoes. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, resulting in the formation of 9-fluorononanoic acid and tert-butyl alcohol. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Structural Similarities and Differences :

  • Both compounds share a nine-carbon backbone with a fluorine atom at the ninth position. However, tert-butyl 9-fluorononanoate features a bulky tert-butyl ester group, whereas ethyl 9-fluorononanoate has a smaller ethyl ester moiety.

Physicochemical Properties :

Property Ethyl 9-Fluorononanoate This compound (Inferred)
Molecular Formula C₁₁H₂₁FO₂ C₁₃H₂₅FO₂
Molecular Weight ~204.3 g/mol ~256.3 g/mol
Boiling Point Not reported Likely higher due to tert-butyl group
Solubility Low polarity solvents Lower solubility in polar solvents
Stability Moderate Enhanced steric protection of ester

Synthesis and Characterization: Ethyl 9-fluorononanoate was synthesized via fluorination of precursor esters and characterized using NMR spectroscopy (¹⁹F and ¹H), IR spectroscopy, and gas chromatography . The tert-butyl analog likely follows similar fluorination protocols but requires tert-butyl ester protection during synthesis.

Reactivity: The tert-butyl group’s steric hindrance reduces hydrolysis rates compared to ethyl esters, making it more stable under acidic or basic conditions .

tert-Butyl 9-Aminononanoate

Structural Comparison :

  • Replacing fluorine with an amino group at the ninth position results in distinct polarity and reactivity. The amino group introduces basicity and nucleophilicity, while fluorine increases electronegativity and lipophilicity.

Physicochemical Contrasts :

Property tert-Butyl 9-Aminononanoate This compound (Inferred)
Polarity Higher (due to -NH₂) Lower (due to -F)
Boiling Point Likely lower Higher (fluorine’s impact)
Chemical Stability Prone to oxidation More stable (C-F bond strength)

Comparative Reaction Profiles

Hydrolysis Reactions

  • Ethyl 9-Fluorononanoate: Rapid hydrolysis under basic conditions due to less steric hindrance.
  • This compound: Slower hydrolysis due to tert-butyl group’s steric protection .
  • tert-Butyl 9-Aminononanoate: Amino group may participate in side reactions (e.g., intramolecular cyclization) during hydrolysis.

Compatibility with Reagents

  • Fluorinated Esters : Reactivity with strong bases (e.g., NaOH) may lead to ester cleavage, while fluorine’s electronegativity stabilizes adjacent bonds .
  • tert-Butyl Alcohol Byproducts : Decomposition of tert-butyl esters under acidic conditions generates isobutylene gas , a flammable hazard .

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